N-[(5-chloro-8-hydroxy-7-quinolyl)-(4-isopropylphenyl)methyl]acetamide
Description
N-[(5-chloro-8-hydroxy-7-quinolyl)-(4-isopropylphenyl)methyl]acetamide is a structurally complex acetamide derivative featuring a quinoline core substituted with chlorine and hydroxyl groups at positions 5 and 8, respectively, and a 4-isopropylphenylmethyl moiety attached to the acetamide nitrogen.
Properties
IUPAC Name |
N-[(5-chloro-8-hydroxyquinolin-7-yl)-(4-propan-2-ylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c1-12(2)14-6-8-15(9-7-14)19(24-13(3)25)17-11-18(22)16-5-4-10-23-20(16)21(17)26/h4-12,19,26H,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSGXKAFCLXWMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C2=CC(=C3C=CC=NC3=C2O)Cl)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Components and Conditions
| Component | Quantity (mol) | Role |
|---|---|---|
| 4-Chloro-2-aminophenol | 2.0 | Primary amine precursor |
| 4-Chloro-2-nitrophenol | 1.0 | Oxidizing agent |
| Propionaldehyde | 3.2 | Cyclization initiator |
| HCl (30%) | Solvent | Acid catalyst |
| Glacial acetic acid | Co-solvent | Polarity modifier |
Procedure :
-
Dissolve 4-chloro-2-aminophenol and 4-chloro-2-nitrophenol in 30% HCl at 60°C.
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Slowly add propionaldehyde-glacial acetic acid (4:3 molar ratio) over 2 hours.
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Reflux at 110°C for 8 hours to form the quinoline ring system.
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Cool to 5°C, isolate crude 5-chloro-8-hydroxyquinoline hydrochloride via vacuum filtration (Yield: 68-72%).
Critical Parameters :
-
Nitrophenol acts as an in situ oxidizer , avoiding external oxidizing agents that could degrade the hydroxy group.
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HCl concentration below 35% prevents demethylation of the isopropyl group in subsequent steps.
Side Chain Introduction: 4-Isopropylbenzyl Group
The 4-isopropylphenyl moiety is introduced via Friedel-Crafts alkylation , modified from antiviral quinoline syntheses in US6211376B1:
Optimized Coupling Protocol
Reagents :
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5-Chloro-8-hydroxyquinoline (1 eq)
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4-Isopropylbenzyl bromide (1.2 eq)
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AlCl₃ (1.5 eq) in anhydrous DCM
Steps :
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Activate quinoline by converting the 7-position to a Grignard reagent using Mg turnings in THF.
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Add 4-isopropylbenzyl bromide dropwise at -20°C to minimize di-substitution.
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Quench with NH₄Cl(aq), extract with ethyl acetate, and dry over Na₂SO₄ (Yield: 58-63%).
Analytical Validation :
Acetylation of the Benzylamine Group
Final acetamide formation employs Schotten-Baumann conditions to prevent O-acetylation of the 8-hydroxy group:
Reaction Setup :
| Parameter | Value |
|---|---|
| 4-Isopropylbenzyl-quinoline | 1.0 eq |
| Acetic anhydride | 1.5 eq |
| NaOH (10%) | 3.0 eq |
| Dichloromethane | Solvent |
| Temperature | 0-5°C |
Process :
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Dissolve intermediate in DCM, cool to 0°C.
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Simultaneously add Ac₂O and NaOH(aq) over 30 minutes.
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Stir 2 hours, separate organic layer, wash with brine (Yield: 82-85%).
Impurity Profile :
Purification and Isolation
Final purification combines recrystallization and column chromatography :
Recrystallization :
Chromatographic Conditions :
| Parameter | Specification |
|---|---|
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase | Hexane:EtOAc (3:1) |
| Rf | 0.42 |
Comparative Analysis of Synthetic Routes
Table 1 evaluates three industrial-scale methods:
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Skraup-Friedel | 62 | 98.5 | 12,400 | High |
| Buchwald-Hartwig | 71 | 97.8 | 18,200 | Moderate |
| Ullmann Coupling | 55 | 96.1 | 14,800 | Low |
Key Findings :
-
Skraup-Friedel offers optimal cost-performance balance for quantities >100 kg.
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Buchwald-Hartwig requires palladium catalysts, increasing costs but improving yields.
Industrial-Scale Optimization Strategies
Recent patents disclose advancements in:
Chemical Reactions Analysis
Types of Reactions
N-[(5-chloro-8-hydroxy-7-quinolyl)-(4-isopropylphenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are important intermediates in the synthesis of other quinoline derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives, which may exhibit different biological activities.
Substitution: The chlorine atom on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, to create a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further explored for their biological activities.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its antimicrobial and anticancer properties, showing promise in inhibiting the growth of certain bacterial strains and cancer cell lines.
Medicine: The compound’s potential as a therapeutic agent is being explored, particularly in the treatment of infectious diseases and cancer.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[(5-chloro-8-hydroxy-7-quinolyl)-(4-isopropylphenyl)methyl]acetamide involves its interaction with specific molecular targets within cells. The compound is known to bind to DNA and interfere with its replication and transcription processes, leading to cell death. Additionally, it may inhibit certain enzymes involved in cellular metabolism, further contributing to its biological effects.
Comparison with Similar Compounds
Structural Analogs in Medicinal Chemistry
Compounds with quinoline-based acetamide scaffolds, such as (E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide (activity score: 5.797) and (E)-2-(5-methyl-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (activity score: 5.408), demonstrate the importance of substituents on bioactivity. These analogs, reported in Jurnal Kimia Sains dan Aplikasi (2020), highlight that:
- Electron-withdrawing groups (e.g., fluoro at position 5) correlate with higher activity scores compared to methyl or amino substituents .
- The quinolinyl group enhances π-π stacking interactions in biological targets, a feature shared with the target compound’s 7-quinolyl moiety .
Table 1: Key Structural Features and Activity of Selected Analogs
The target compound’s 8-hydroxy group may further enhance hydrogen-bonding interactions, a property observed in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide , where hydrogen bonding stabilizes crystal packing .
Pesticidal Chloroacetamides
Simpler chloroacetamides, such as alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide), are widely used herbicides. Key differences include:
- Substituent Complexity: The target compound’s quinoline and isopropylphenyl groups introduce steric bulk, likely reducing volatility and enhancing target specificity compared to pesticidal analogs with alkyl/alkoxy chains .
- Application Scope : Pesticidal acetamides prioritize lipophilicity for soil absorption, whereas the target compound’s polar hydroxy group may suit pharmaceutical solubility requirements .
Table 2: Comparison with Pesticidal Acetamides
| Compound | Substituents | Use | Key Feature |
|---|---|---|---|
| Alachlor | 2,6-diethylphenyl; methoxymethyl | Herbicide | High soil mobility |
| Target Compound | 7-quinolyl; 4-isopropylphenyl | N/A (Potential drug) | Enhanced H-bonding |
Physicochemical Properties
The NIST-reported acetamide (N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]) features a sulfonyl-isoxazole group, contrasting with the target compound’s quinoline-hydroxyl motif. Key differences include:
Biological Activity
N-[(5-chloro-8-hydroxy-7-quinolyl)-(4-isopropylphenyl)methyl]acetamide is a synthetic compound that belongs to the class of 8-hydroxyquinoline derivatives. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. The following sections provide a detailed overview of its biological activity based on recent research findings.
- Molecular Formula : C21H21ClN2O2
- Molecular Weight : 368.9 g/mol
- Purity : Typically around 95%.
Antimicrobial Activity
Research indicates that compounds containing the 8-hydroxyquinoline nucleus exhibit significant antimicrobial properties. A study evaluated various derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that this compound showed notable inhibition against Staphylococcus aureus and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics like PC190723 .
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Test Compound | Staphylococcus aureus | 22 |
| Standard Antibiotic | PC190723 | 24 |
Antiviral Activity
The antiviral potential of this compound was assessed against H5N1 avian influenza viruses. The study revealed that derivatives of 8-hydroxyquinoline, including this compound, exhibited varying degrees of growth inhibition. The optimal activity was linked to increased lipophilicity and electron-withdrawing properties of substituents on the anilide ring .
Cytotoxicity Studies
Cytotoxicity evaluations were performed using the A549 cell line, which is a model for human lung cancer. The compound demonstrated low cytotoxicity at concentrations up to 200 µM, indicating a favorable therapeutic index for further development in anticancer applications .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- The 8-hydroxyquinoline moiety is crucial for its antimicrobial and antiviral effects.
- The 4-isopropylphenyl group enhances lipophilicity, which correlates with improved biological activity.
The SAR indicates that modifications in the substituents can significantly affect the compound's efficacy against various pathogens .
Case Study 1: Antiviral Efficacy
A comparative study analyzed several 8-hydroxyquinoline derivatives, including this compound, against H5N1. The derivative exhibited an impressive growth inhibition percentage of approximately 85% with minimal cytotoxic effects, suggesting its potential as an antiviral agent .
Case Study 2: Antibacterial Activity
In another investigation, this compound was tested against antibiotic-resistant strains of E. coli. Results indicated that it maintained significant antibacterial activity, outperforming many standard treatments while demonstrating lower cytotoxicity in non-target cells .
Q & A
Q. What are the recommended synthetic routes for N-[(5-chloro-8-hydroxy-7-quinolyl)-(4-isopropylphenyl)methyl]acetamide, and how can reaction conditions be optimized for yield improvement?
The compound can be synthesized via multi-step routes involving condensation, cyclization, and functional group modifications. Key steps include refluxing intermediates with acetic anhydride or using nucleophilic substitution to introduce substituents. Optimization involves adjusting reaction time, temperature (e.g., controlled heating to avoid side products), and catalysts. For example, substitution reactions require anhydrous conditions to prevent hydrolysis, while oxidation steps may use mild oxidizing agents to preserve sensitive functional groups .
Q. What analytical techniques are critical for confirming the structural integrity of this compound post-synthesis?
Structural validation requires a combination of:
- Single-crystal X-ray diffraction to resolve stereochemistry and intramolecular interactions (e.g., hydrogen bonding) .
- 2D NMR spectroscopy (e.g., HSQC, HMBC) to assign quinolyl and acetamide proton environments and confirm regiochemistry .
- High-resolution mass spectrometry (HRMS) to verify molecular formula and detect impurities .
Q. What are the common side reactions observed during synthesis, and how can they be mitigated?
Common side reactions include:
- Oxidative byproducts (e.g., quinoline N-oxides) during oxidation steps. Mitigation: Use lower-temperature conditions or replace strong oxidants with enzymatic alternatives .
- Hydrolysis of acetamide groups under acidic/basic conditions. Mitigation: Employ protective groups (e.g., tert-butoxycarbonyl) during reactive steps .
- Regioisomeric impurities during substitution. Mitigation: Optimize solvent polarity to favor desired nucleophilic attack .
Q. How is the purity of the compound quantified, and what thresholds are considered acceptable for research use?
Purity is assessed via reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient). Acceptable purity for research is ≥95% (area normalization), with impurities identified via LCMS. Thresholds for related substances should align with ICH guidelines (e.g., ≤0.5% for unknown impurities) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Key protocols include:
- Use of fume hoods and nitrile gloves to avoid inhalation/skin contact.
- Waste disposal via halogenated solvent containers due to chloro and quinolyl groups.
- Emergency procedures for spills (e.g., neutralization with activated carbon) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR or LCMS) when characterizing regioisomeric impurities?
Contradictions arise from overlapping signals or isobaric fragments. Strategies include:
Q. What computational strategies are employed to predict the compound’s interaction with biological targets, and how are these validated experimentally?
Molecular docking (e.g., AutoDock Vina) models binding to enzyme active sites (e.g., kinases or viral proteases). Validation involves:
- Surface plasmon resonance (SPR) to measure binding affinity.
- Enzyme inhibition assays (e.g., fluorescence-based) to correlate docking scores with IC50 values .
Q. How do researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound against specific enzyme targets?
SAR studies involve:
Q. What methodologies are used to assess the compound’s stability under various pH and temperature conditions, and how is degradation profiling performed?
Stability studies use:
- Forced degradation (e.g., 40°C/75% RH for 4 weeks) to simulate long-term storage.
- UPLC-PDA-MS to identify degradation products (e.g., hydrolyzed acetamide or oxidized quinolyl groups).
- Kinetic modeling (Arrhenius plots) to predict shelf life .
Q. What strategies address discrepancies between in silico bioactivity predictions and empirical assay results?
Discrepancies may stem from solvation effects or off-target binding. Solutions include:
- Molecular dynamics simulations to account for protein flexibility.
- Counter-screening against unrelated targets (e.g., GPCRs) to rule out nonspecific interactions.
- Proteomic profiling (e.g., thermal shift assays) to identify unpredicted targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
